2-Fluoro-3-iodo-4-methoxybenzaldehyde
Description
2-Fluoro-3-iodo-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative featuring fluorine at position 2, iodine at position 3, and a methoxy group at position 4 of the aromatic ring. Its molecular formula is C₈H₅FIO₂, with a molecular weight of 280.03 g/mol (calculated based on atomic masses). This compound is cataloged under MFCD32065821 and is available at 96% purity .
Properties
IUPAC Name |
2-fluoro-3-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXNWKQSSTNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by fluorination. The reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) for iodination and a fluorinating agent like Selectfluor for the introduction of the fluorine atom. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
Oxidation: 2-Fluoro-3-iodo-4-methoxybenzoic acid.
Reduction: 2-Fluoro-3-iodo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Fluoro-3-iodo-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique reactivity profile.
Biochemical Probes
The compound can be employed as a probe in biochemical assays to study enzyme interactions. Its structure allows it to bind selectively to active sites on enzymes, potentially acting as an inhibitor or activator depending on the target.
Antimicrobial Activity
Recent studies indicate that related compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activities. In vitro assays have shown that compounds with methoxy and halogen substituents can effectively inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) at minimum inhibitory concentrations (MIC) ranging from 512 to 1024 µg/ml. The presence of fluorine and iodine enhances lipophilicity, aiding in cell membrane penetration and potentially disrupting bacterial survival mechanisms.
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial properties of various halogenated aromatic aldehydes, revealing that compounds similar to this compound exhibited significant antibacterial effects against MRSA. The study concluded that these compounds could serve as templates for developing new antibacterial agents.
Case Study 2: Enzyme Interaction Studies
In another research project, scientists utilized this compound as a probe to study enzyme inhibition mechanisms. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for particular molecular targets. The methoxy group can also influence its solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table compares substituents, molecular formulas, and key physical properties of 2-Fluoro-3-iodo-4-methoxybenzaldehyde and related benzaldehyde derivatives:
Key Observations:
- Halogen Influence : The iodine substituent in the target compound significantly increases molecular weight compared to chloro or fluoro analogs (e.g., 188.58 g/mol for 4-chloro-2-fluoro-3-methoxybenzaldehyde vs. 280.03 g/mol for the target) .
- Hydrogen Bonding : 3-Fluoro-4-hydroxybenzaldehyde contains a hydroxyl group, enabling hydrogen bonding, unlike methoxy-substituted analogs .
Biological Activity
2-Fluoro-3-iodo-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C9H8FIO3, is characterized by the presence of fluorine and iodine substituents, which can significantly influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2365419-30-1 |
| Molecular Formula | C9H8FIO3 |
| Molecular Weight | 292.06 g/mol |
| Melting Point | Not well-documented |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds, suggesting that this compound may exhibit similar properties. For instance, compounds with methoxy and halogen substituents have shown significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
In vitro assays demonstrated that related aromatic aldehydes possess minimum inhibitory concentrations (MIC) in the range of 512 to 1024 µg/ml against MRSA, indicating a promising potential for developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of both fluorine and iodine enhances lipophilicity, allowing for better cell membrane penetration. This could lead to disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Study on Related Compounds
A study examining the biological activity of 2-hydroxy-4-methoxybenzaldehyde (HMB), a structurally similar compound, found that it exhibited significant antibacterial and antibiofilm activities. HMB was able to dislodge approximately 80% of preformed biofilms at specific concentrations . The findings suggest that this compound may share similar mechanisms due to structural analogies.
Synthesis and Evaluation
The synthesis of this compound typically involves reactions with fluorinated and iodinated precursors. The compound is often utilized as a building block in the synthesis of more complex pharmaceutical agents .
The following table summarizes key findings from various studies on related compounds:
Q & A
Q. How to ensure methodological rigor in studying this compound’s applications?
- Methodological Answer :
- Triangulation : Combine quantitative (e.g., kinetic assays) and qualitative (e.g., crystallography) data to validate hypotheses .
- Peer Review : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback. Reference EFSA’s multi-step data validation process for flavouring substances as a template .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
